(Z)-1-(4-(3-甲基-[1,2,4]三唑并[4,3-a]嘧啶-8-基)哌嗪-1-基)-3-(吡啶-3-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
- Mohamed 等人 (2011) 的一项研究重点介绍了通过使 3-羟基-1-(吡啶-3-基)丙-2-烯-1-酮与不同的杂环胺反应来合成各种衍生物,包括 [1,2,4]三唑并[1,5-a]嘧啶和嘧啶并[1,2-a]苯并咪唑,说明了这些化合物在形成不同结构方面的多功能性 (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
抗糖尿病药物的潜力
- Bindu、Vijayalakshmi 和 Manikandan (2019) 合成了一系列三唑-嘧啶并-6-基取代的哌嗪,显示出它们在二肽基肽酶-4 (DPP-4) 抑制中的潜力,表明它们在开发抗糖尿病药物中的应用 (Bindu, Vijayalakshmi, & Manikandan, 2019).
受体拮抗作用
- 彭等人 (2005) 合成了哌嗪衍生的 2-呋喃-2-基-[1,2,4]三唑并[1,5-a]嘧啶,显示出中等的腺苷 A2a 受体结合亲和力,表明其在受体拮抗作用中的潜力 (Peng et al., 2005).
抗菌应用
- Prakash 等人 (2011) 合成了具有抗菌活性的新型 [1,2,4]三唑并[4,3-a]吡啶,提供了其在抗菌治疗中潜力的证据 (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
- Abdelhamid 等人 (2016) 还合成了具有显着抗菌活性的化合物,包括 [1,2,4]三唑并[1,5-a]嘧啶 (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
抗惊厥活性
- Kelley 等人 (1995) 合成了 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]嘧啶,对大鼠癫痫发作具有显着的抗惊厥活性,表明在癫痫治疗中具有潜在的治疗应用 (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
人受体拮抗剂
- Falsini 等人 (2020) 研究了 8-氨基-1,2,4-三唑并[4,3-a]嘧啶-3-酮的衍生物作为人 A2A 腺苷受体拮抗剂,突出了这些化合物在靶向特定人受体方面的潜力 (Falsini, Ceni, Catarzi, Varano, Dal Ben, Marucci, Buccioni, Navia, Volpini, & Colotta, 2020).
作用机制
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function . The exact pathways affected would depend on the specific cell type and physiological context.
Result of Action
The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its bronchodilator effect helps to open up the airways, making it easier for patients to breathe, while its anti-inflammatory effect helps to reduce inflammation in the lungs .
属性
IUPAC Name |
(Z)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-21-22-18-17(20-7-8-25(14)18)24-11-9-23(10-12-24)16(26)5-4-15-3-2-6-19-13-15/h2-8,13H,9-12H2,1H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHJWZGKJHLGQ-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。